molecular formula C15H12O2S B12845387 Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester

Cat. No.: B12845387
M. Wt: 256.3 g/mol
InChI Key: SCUSPCISYZQGGQ-UHFFFAOYSA-N
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Description

Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester is an organic compound with a complex structure that includes a benzene ring, an ethanethioic acid group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester typically involves the esterification of benzeneethanethioic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Benzeneethanethioic acid+Benzyl alcoholAcid catalystBenzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester+Water\text{Benzeneethanethioic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Benzeneethanethioic acid+Benzyl alcoholAcid catalyst​Benzeneethanethioic acid, alpha-oxo-, S-(phenylmethyl) ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions (temperature, pressure, and catalyst concentration) is crucial to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically with oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Corresponding amides or esters.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

S-benzyl 2-oxo-2-phenylethanethioate

InChI

InChI=1S/C15H12O2S/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10H,11H2

InChI Key

SCUSPCISYZQGGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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